2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms, one iodine atom, and a trifluoromethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenating Agents: Such as chlorine, iodine, and trifluoromethylating reagents.
Catalysts: Including transition metal catalysts like palladium or copper.
Solvents: Common solvents used in these reactions include dichloromethane, acetonitrile, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C5Cl2F3IN2 |
---|---|
Molecular Weight |
342.87 g/mol |
IUPAC Name |
2,4-dichloro-5-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5Cl2F3IN2/c6-3-1(11)2(5(8,9)10)12-4(7)13-3 |
InChI Key |
XMFGLSTYMGIARC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)I |
Origin of Product |
United States |
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